molecular formula C11H18F2N2O2 B2889569 (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1263774-14-6

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B2889569
CAS No.: 1263774-14-6
M. Wt: 248.274
InChI Key: WDPRNRPYIYPRAN-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: is a chemical compound with the molecular formula C11H18F2N2O2 and a molecular weight of 248.27 . This compound is characterized by its unique structure, which includes a spirocyclic framework and fluorine atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination to introduce the difluoro groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (racemic form)

  • tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (other stereoisomers)

  • Other fluorinated spirocyclic compounds

Properties

IUPAC Name

tert-butyl (4S)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPRNRPYIYPRAN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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